

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,6-Dimethoxybenzaldehyde**

Cat. No.: **B146518**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2,6-dimethoxybenzaldehyde**, with a primary focus on its melting point. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development, offering detailed experimental protocols and contextualizing the compound's significance in therapeutic applications.

Core Physicochemical Data

2,6-Dimethoxybenzaldehyde is a yellow to beige crystalline powder.^[1] Its key physical and chemical properties are summarized in the table below, providing a baseline for its handling, characterization, and application in experimental settings.

Property	Value	Source(s)
Melting Point	96-98 °C	[1] [2]
92.0-98.0 °C	[3]	
95.0-99.0 °C	[4]	
Boiling Point	285 °C	[1] [2]
158 °C / 8 mmHg	[4]	
Molecular Formula	C ₉ H ₁₀ O ₃	[1] [5]
Molecular Weight	166.17 g/mol	[1] [5]
Appearance	Yellow to beige crystalline powder	[1] [6]
Solubility	Soluble in Methanol	[1] [7]
CAS Number	3392-97-0	[1] [2] [3]

Experimental Protocols

The following sections detail the methodologies for the synthesis of **2,6-dimethoxybenzaldehyde** and the subsequent determination of its melting point.

This protocol is a representative method for the synthesis of 2,6-dialkoxybenzaldehydes, adapted from general procedures for the formylation of 1,3-dialkoxybenzenes.[\[8\]](#)

Materials:

- 1,3-Dimethoxybenzene
- n-Butyllithium (n-BuLi) in hexanes
- N,N-Dimethylformamide (DMF)
- Dry Tetrahydrofuran (THF)
- Deionized Water

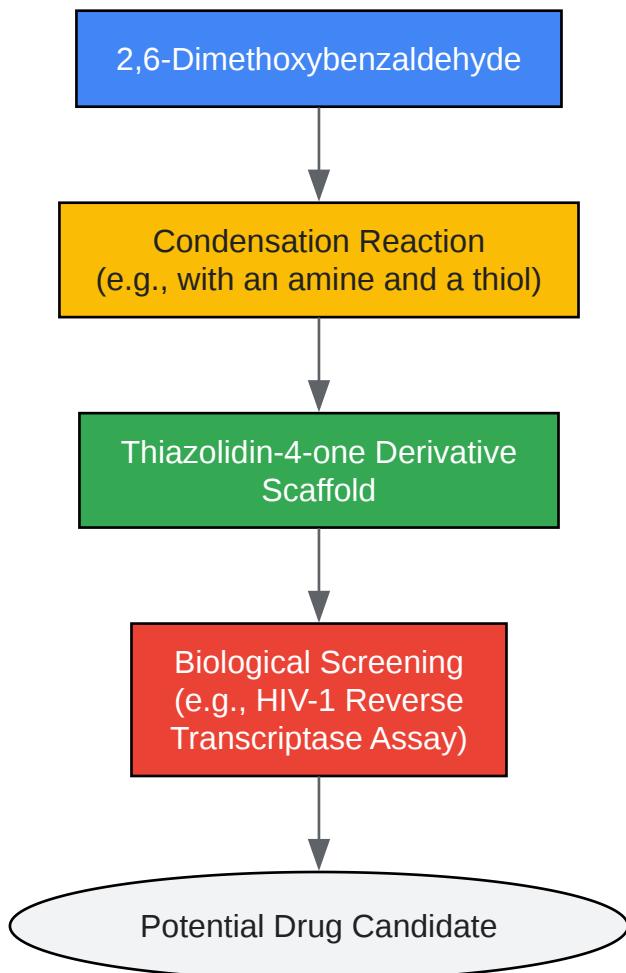
- Dichloromethane (CH_2Cl_2)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica Gel for column chromatography
- Hexanes and Ethyl Acetate (5:1) as eluent

Procedure:

- To a stirred solution of 1,3-dimethoxybenzene (10 mmol) in dry THF (60 mL) at 0 °C under a nitrogen atmosphere, add n-BuLi (8 mL, 1.5 M in hexanes) dropwise.
- Allow the mixture to stir at room temperature for 2 hours.
- Cool the mixture and add DMF (1.83 g, 25 mmol).
- After stirring for an additional 2 hours, quench the reaction by pouring the mixture into water.
- Separate the THF phase and extract the aqueous phase with CH_2Cl_2 (3 x 30 mL).
- Combine the organic phases and dry over anhydrous Na_2SO_4 .
- Remove the solvent under reduced pressure (in vacuo).
- Purify the resulting product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate (5:1) as the eluent to afford **2,6-dimethoxybenzaldehyde**.^[8]

The melting point of the synthesized **2,6-dimethoxybenzaldehyde** can be determined using a standard laboratory melting point apparatus.

Materials:


- Purified **2,6-dimethoxybenzaldehyde**
- Capillary tubes
- Melting point apparatus (e.g., Bristoline hot-stage microscope or similar)^[8]

Procedure:

- Ensure the **2,6-dimethoxybenzaldehyde** sample is completely dry and finely powdered.
- Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block at a rate of approximately 10-20 °C per minute to quickly approach the expected melting range.
- Once the temperature is within 20 °C of the expected melting point (96-98 °C), reduce the heating rate to 1-2 °C per minute to allow for accurate determination.
- Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[3]

Application in Drug Discovery: A Workflow

2,6-Dimethoxybenzaldehyde is a valuable reactant in the synthesis of various organic molecules with potential therapeutic applications.[6] Notably, it has been utilized in the preparation of thiazolidin-4-one derivatives, which have shown activity as non-nucleoside HIV-1 reverse transcriptase inhibitors.[1][7] The following diagram illustrates the logical workflow from a starting material like **2,6-dimethoxybenzaldehyde** to a potential drug candidate.

[Click to download full resolution via product page](#)

Caption: Workflow from **2,6-Dimethoxybenzaldehyde** to a potential drug candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Dimethoxybenzaldehyde | 3392-97-0 [chemicalbook.com]
- 2. 2,6-Dimethoxybenzaldehyde 99 3392-97-0 [sigmaaldrich.com]

- 3. 2,6-Dimethoxybenzaldehyde, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. 2,6-Dimethoxybenzaldehyde 3392-97-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [\[tcichemicals.com\]](http://tcichemicals.com)
- 5. 2,6-Dimethoxybenzaldehyde | C9H10O3 | CID 96404 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](http://pubchem.ncbi.nlm.nih.gov)
- 6. nbinno.com [nbino.com]
- 7. 2,6-Dimethoxybenzaldehyde CAS#: 3392-97-0 [m.chemicalbook.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dimethoxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b146518#2-6-dimethoxybenzaldehyde-melting-point\]](https://www.benchchem.com/product/b146518#2-6-dimethoxybenzaldehyde-melting-point)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com